Product packaging for Ethyl 4-(pentafluoroethyl)benzoate(Cat. No.:CAS No. 133512-60-4)

Ethyl 4-(pentafluoroethyl)benzoate

Cat. No.: B3039796
CAS No.: 133512-60-4
M. Wt: 268.18 g/mol
InChI Key: MBPFGMLAQDXGEW-UHFFFAOYSA-N
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Description

Ethyl 4-(pentafluoroethyl)benzoate (: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F5O2 B3039796 Ethyl 4-(pentafluoroethyl)benzoate CAS No. 133512-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(1,1,2,2,2-pentafluoroethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F5O2/c1-2-18-9(17)7-3-5-8(6-4-7)10(12,13)11(14,15)16/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPFGMLAQDXGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Chemical Transformations of Ethyl 4 Pentafluoroethyl Benzoate

Direct Perfluoroethylation Strategies for Benzoate (B1203000) Scaffolds

The direct introduction of a pentafluoroethyl group onto a pre-existing benzoate ring represents an atom-economical approach. These methods often rely on transition-metal catalysis to facilitate the formation of the challenging carbon-carbon bond between the aromatic ring and the fluorinated moiety.

Copper-Catalyzed Carbon-Carbon Bond Formation with Pentafluoroethyl Moieties

Copper-catalyzed cross-coupling reactions are a cornerstone for the formation of C-C bonds. In the context of perfluoroalkylation, copper has proven effective in mediating the transfer of a pentafluoroethyl group to aryl halides. Research has shown that aryl iodides are particularly effective substrates for these transformations. rsc.org While the development of pentafluoroethylation methods has lagged behind the more common trifluoromethylation, significant progress has been made. rsc.org

One notable strategy involves the use of (pentafluoroethyl)triethylsilane (Et3SiCF2CF3) as the C2F5 source in the presence of a copper catalyst. rsc.orgrsc.org This approach has been successfully applied to a range of aryl and alkenyl iodides. rsc.org For instance, Daugulis and coworkers reported a specific, albeit single, example of the copper-catalyzed pentafluoroethylation of a 2-iodobenzoate (B1229623) derivative using pentafluoroethane (B1204445) (HCF2CF3) in conjunction with a zinc-based reagent system. rsc.org Another approach involves the in-situ generation of a "CuCF2CF3" species from sources like TMSCF3 (trimethyl(trifluoromethyl)silane), which can then couple with arylboronates. sioc.ac.cn

Table 1: Examples of Copper-Catalyzed Pentafluoroethylation Conditions

Aryl SubstrateC2F5 SourceCatalyst/ReagentsLigandYieldReference
Aryl IodidesEt3SiCF2CF3Cu(I) saltNot specifiedBroad applicability rsc.org
2-IodobenzoateHCF2CF3CuCl/TMP2Zn/DMPUphenNot specified rsc.org
ArylboronatesTMSCF3CuCl/KF1,10-phenanthrolineModerate to Excellent sioc.ac.cn
Aryl IodidesTFE/CsFCu(I) saltphenGood dntb.gov.ua

Note: TFE = Tetrafluoroethylene, TMP = 2,2,6,6-Tetramethylpiperidide, DMPU = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, phen = 1,10-phenanthroline.

These methods highlight the versatility of copper catalysis, accommodating various pentafluoroethyl sources and aryl precursors, including those closely related to the benzoate scaffold.

Silver-Mediated Oxidative Perfluoroethylation Approaches

Silver-mediated reactions offer an alternative pathway for the introduction of fluorinated groups onto aromatic rings. These reactions often proceed via a C-H activation mechanism under oxidative conditions. While direct silver-mediated pentafluoroethylation of ethyl benzoate is not widely documented, related transformations provide strong proof-of-concept.

For example, research has demonstrated the silver(I) fluoride-mediated reaction of highly fluorinated olefins with arenes. acs.orgnih.gov This process results in the methoxycarbonyltetrafluoroethylation of aromatic substrates, a transformation that installs a CF2CF2CO2Me group, which is structurally similar to the pentafluoroethyl group. acs.orgnih.govresearchgate.net This method has been successfully applied to anisoles and aromatic triazenes, showing tolerance for various functional groups. acs.orgnih.gov The reaction proceeds under solvent-free conditions, highlighting its potential for practical applications. acs.orgnih.gov

Although this specific reaction introduces a slightly different functional group, it underscores the potential of silver-based methods to functionalize arene C-H bonds with elongated fluorinated chains, suggesting a plausible, yet to be fully developed, route to 4-(pentafluoroethyl)benzoates.

Development of Alternative Catalytic Systems for C-CF2CF3 Integration

Beyond copper and silver, the broader field of transition-metal catalysis is continually evolving to address challenging bond formations like C-C2F5 coupling. Palladium catalysis, for instance, is well-established for a vast array of cross-coupling reactions. While direct palladium-catalyzed pentafluoroethylation of ethyl benzoate is not a standard procedure, related research points to its future potential.

For example, Pd(II)-catalyzed C-H activation and subsequent trifluoromethylation of arenes have been reported, utilizing various directing groups to achieve ortho-selectivity. acs.org The success of these systems in C-CF3 bond formation provides a roadmap for the development of analogous C-C2F5 reactions. The key challenges lie in identifying suitable pentafluoroethyl sources that are compatible with the palladium catalytic cycle and in controlling the regioselectivity of the C-H functionalization on the benzoate ring. The ongoing exploration of novel ligands and reaction conditions for other fluoroalkylation reactions promises to yield new catalytic systems applicable to the synthesis of Ethyl 4-(pentafluoroethyl)benzoate.

Multistep Synthesis from Fluorinated Benzoic Acid Precursors

A more traditional and highly reliable approach to this compound involves the synthesis of the corresponding carboxylic acid, 4-(pentafluoroethyl)benzoic acid, followed by a standard esterification reaction.

Esterification Reactions Involving 4-(Pentafluoroethyl)benzoic Acid

The final step in this synthetic sequence is the conversion of 4-(pentafluoroethyl)benzoic acid to its ethyl ester. This transformation is most commonly achieved through Fischer esterification. quora.com This classic reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H2SO4) or dry hydrogen chloride (HCl) gas. brainly.comyoutube.com

The reaction is an equilibrium process. tcu.edu To drive the reaction towards the product, an excess of the alcohol (ethanol) is used, which also serves as the solvent. tcu.edu Alternatively, removal of water as it is formed can shift the equilibrium to favor the ester. tcu.edu The precursor, 4-(pentafluoroethyl)benzoic acid, is a commercially available white powder with a melting point of 154-159 °C, making this route highly accessible. sigmaaldrich.com

Table 2: Typical Fischer Esterification Reaction Parameters

Reactant 1Reactant 2CatalystConditionsProductReference
Benzoic AcidEthanolConc. H2SO4Heating/RefluxEthyl Benzoate youtube.comyoutube.com
Benzoic AcidEthanolExpandable Graphite/Microwave85 °CEthyl Benzoate cibtech.org

The esterification is a robust and well-understood reaction, ensuring a high yield of the final product, this compound, from its carboxylic acid precursor.

Convergent Synthetic Routes Incorporating the Pentafluoroethyl Group

Convergent synthesis strategies involve the preparation of key building blocks that are later combined to form the final product. In the context of this compound, this would entail the synthesis of an aromatic ring already bearing the pentafluoroethyl group and another functional group that can be readily converted into the ethyl ester.

The synthesis of the key intermediate, 4-(pentafluoroethyl)benzoic acid, can be envisioned through several routes. For example, a common industrial method for producing substituted benzoic acids involves the oxidation of the corresponding alkylbenzene. A plausible route could therefore start with 4-(pentafluoroethyl)toluene, which would then be oxidized to yield the desired benzoic acid. Another potential pathway could involve the multi-step transformation of a para-substituted benzoic acid derivative. For instance, synthetic methods exist for converting p-methylbenzoic acid into trifluoromethylbenzoic acid through steps of chlorination and fluorination. google.com A similar strategic approach could potentially be adapted for the synthesis of the pentafluoroethyl analogue.

These multistep, convergent approaches, while longer, offer the advantage of building complexity in a controlled manner, often relying on well-established and high-yielding reactions to construct the core 4-(pentafluoroethyl)phenyl moiety before the final esterification step.

Exploration of Chemical Reactivity and Derivatization

The strategic location of the pentafluoroethyl group and the ethyl ester on the benzene (B151609) ring makes this compound a versatile building block for creating more complex fluorinated molecules. Its reactivity can be selectively targeted at the polyfluorinated alkyl chain, the ester moiety, or the aromatic core, allowing for a range of chemical transformations.

Hydrodefluorination and Defluoroalkylation Pathways of the Pentafluoroethyl Group

The pentafluoroethyl (-C2F5) group, while generally stable, can undergo selective C-F bond activation under specific catalytic conditions. Recent advances in photoredox catalysis have enabled methodologies for both hydrodefluorination (replacement of a fluorine atom with hydrogen) and defluoroalkylation (addition of a defluorinated radical to another molecule).

A notable method employs an o-phosphinophenolate photocatalyst in conjunction with a thiol hydrogen atom transfer (HAT) catalyst under visible light irradiation. nih.govnih.gov This system is capable of activating the strong C-F bonds of polyfluoroalkyl groups. nih.gov While much of the research has focused on trifluoromethyl (-CF3) groups, these conditions are also applicable to the selective functionalization of pentafluoroethyl groups. nih.govnih.gov The process can be directed towards either hydrodefluorination to yield a tetrafluoroethyl-substituted arene or defluoroalkylation by trapping the intermediate radical with an alkene. nih.gov

The reaction's outcome can be controlled by the choice of reagents. For instance, the presence of an appropriate hydrogen atom donor like cesium formate (B1220265) in combination with a thiol catalyst can favor the hydrodefluorination pathway. nih.gov Conversely, introducing a radical acceptor such as an alkene can lead to the formation of a new carbon-carbon bond via defluoroalkylation. nih.gov

Table 1: Representative Photocatalytic Defluoro-functionalization

Catalyst SystemReagentsTransformationProduct TypeRef
o-Phosphinophenolate (Photocatalyst) + Thiol (HAT catalyst)H-donor (e.g., Cs-formate)HydrodefluorinationAr-CF2CHF2 nih.gov
o-Phosphinophenolate (Photocatalyst) + Thiol (HAT catalyst)AlkeneDefluoroalkylationAr-CF2CF2-Alkene nih.gov

Radical Transformations Involving Pentafluoroethylated Esters

The photocatalytic transformations described above proceed through radical intermediates. nih.gov The key step is the activation of the pentafluoroethyl group by the excited photocatalyst. Upon irradiation with visible light, the o-phosphinophenolate catalyst becomes a potent reducing agent capable of a single-electron transfer to the pentafluoroethylated ester. nih.govnih.gov

This photoinduced electron transfer generates a radical anion. This intermediate is unstable and likely undergoes fragmentation, cleaving a C-F bond to form a carbon-centered α,α,β,β-tetrafluoro-p-tolyl radical. This highly electrophilic radical is central to the subsequent transformations. nih.gov In the presence of a thiol HAT catalyst, this radical can abstract a hydrogen atom to complete the hydrodefluorination process. nih.gov Alternatively, if an alkene is present in the reaction mixture, the radical can add across the double bond, initiating a defluoroalkylation reaction to forge new C-C bonds. nih.gov This radical-based strategy provides a powerful tool for incorporating difluoromethylene units into various molecular scaffolds. nih.gov

Functional Group Interconversions of the Ester and Aromatic Ring

Beyond the reactivity of the pentafluoroethyl group, the ethyl ester and the aromatic ring of this compound offer numerous handles for functional group interconversions.

The ethyl ester can undergo standard transformations. For example, it can be hydrolyzed under acidic or basic conditions to yield 4-(pentafluoroethyl)benzoic acid. sigmaaldrich.com This carboxylic acid is a valuable intermediate itself, with a reported melting point of 154-159 °C. sigmaaldrich.com The acid can then be activated and converted to other derivatives, such as amides, acid chlorides, or different esters (transesterification). Following procedures for analogous esters, the ethyl ester can also be converted into a hydrazide by reacting it with hydrazine (B178648) hydrate, which can then be used to synthesize heterocyclic compounds like oxadiazoles. researchgate.net

The aromatic ring can also be functionalized, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents must be considered. The 4-(pentafluoroethyl) group is an electron-withdrawing and deactivating group, while the ethyl carboxylate group is also deactivating; both are meta-directors. Therefore, electrophilic substitution (e.g., nitration, halogenation) would be expected to occur at the positions meta to both groups, which are the positions ortho to the pentafluoroethyl group (positions 3 and 5 on the ring). Standard nitration conditions, for example, could introduce a nitro group, which could subsequently be reduced to an amine, as is common in the synthesis of related compounds like benzocaine. sciencesnail.comnih.gov

Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for the compound This compound could not be located. As a result, the advanced spectroscopic characterization for the structural elucidation of this specific molecule, as outlined in the request, cannot be provided at this time.

The required detailed research findings and data tables for the following analytical techniques are not available in the searched resources:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

Vibrational Spectroscopy

FT-IR (Fourier Transform Infrared) Spectroscopy

Raman Spectroscopy

While spectroscopic information for related compounds, such as other ethyl benzoate derivatives and compounds with fluorinated groups, is accessible, the explicit data for this compound is absent. The strict adherence to the specified compound, as per the instructions, prevents the use of analogous data for predictive analysis. Further research or direct experimental analysis would be required to generate the necessary data for this compound.

Advanced Spectroscopic Characterization for Structural Elucidation of Ethyl 4 Pentafluoroethyl Benzoate

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Ethyl 4-(pentafluoroethyl)benzoate, mass spectrometry provides definitive evidence for its elemental composition and offers insights into its chemical stability through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a molecule's elemental formula by measuring its mass with very high accuracy. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions (isobars). nih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for mass measurements with errors in the parts-per-million (ppm) range, providing a high degree of confidence in the assigned chemical formula. nih.govsciex.com

For this compound, with the chemical formula C₁₁H₉F₅O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a reference for experimental determination via HRMS. The ability of HRMS to resolve complex spectra is particularly crucial in fields like environmental analysis for identifying compounds like per- and poly-fluoroalkyl substances (PFAS) in intricate matrices. researchgate.netepa.gov

The expected exact mass provides a target for identification in complex samples and confirms the molecular composition of the synthesized or isolated compound.

ParameterValue
Molecular FormulaC₁₁H₉F₅O₂
Calculated Monoisotopic Mass268.05227 u

Electron Ionization (EI) Fragmentation Mechanisms and Pathways

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing characteristic fragments that aid in structural elucidation. pharmacy180.com While a specific experimental spectrum for this compound is not widely published, its fragmentation pathways can be reliably predicted based on the established principles of mass spectrometry and by analogy to similar structures like Ethyl 4-(trifluoromethyl)benzoate. nih.govnist.govnist.gov

Upon ionization, the this compound molecule forms a molecular ion (M⁺•) at m/z 268. This ion subsequently undergoes a series of fragmentation reactions, driven by the stability of the resulting fragments.

Key predicted fragmentation pathways include:

Loss of the Ethoxy Radical : The most favorable initial fragmentation is the cleavage of the ester's C-O bond to lose an ethoxy radical (•OC₂H₅, 45 u). This process forms the highly stable 4-(pentafluoroethyl)benzoyl acylium ion, which is resonance-stabilized and would likely represent the base peak in the spectrum.

McLafferty Rearrangement : A characteristic rearrangement for esters involves the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule (C₂H₄, 28 u). This results in the formation of the 4-(pentafluoroethyl)benzoic acid radical cation.

Decarbonylation : The acylium ion (m/z 223) can further fragment by losing a neutral carbon monoxide molecule (CO, 28 u) to yield the 4-(pentafluoroethyl)phenyl cation.

Fragmentation of the Fluoroalkyl Chain : The pentafluoroethyl group itself can fragment, for example, by losing a trifluoromethyl radical (•CF₃), leading to further diagnostic peaks.

These fragmentation patterns provide a clear roadmap to the molecule's structure, confirming the presence of the ethyl ester and the 4-substituted pentafluoroethylphenyl moieties.

m/zProposed Fragment IonProposed Neutral LossPathway
268[C₁₁H₉F₅O₂]⁺•-Molecular Ion (M⁺•)
240[C₉H₅F₅O₂]⁺•C₂H₄McLafferty Rearrangement
223[C₉H₄F₅O]⁺•OC₂H₅Loss of Ethoxy Radical
195[C₈H₄F₅]⁺•OC₂H₅, then CODecarbonylation of Acylium Ion

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. pharmacy180.com The chromophore in this compound is the substituted benzene (B151609) ring conjugated with the carbonyl group of the ester. This system gives rise to characteristic π → π* electronic transitions.

The absorption spectrum of aromatic esters like ethyl benzoate (B1203000) typically shows a strong absorption band (the E-band, for 'ethylenic') around 230 nm and a weaker, fine-structured band (the B-band, for 'benzenoid') around 270-280 nm. The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity (ε).

ChromophoreExpected Transition TypePredicted λmax Region
Substituted Benzoyl Esterπ → π* (E-band)~230 - 250 nm
Substituted Benzoyl Esterπ → π* (B-band)~270 - 290 nm

Computational Chemistry and Theoretical Investigations of Ethyl 4 Pentafluoroethyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4-(pentafluoroethyl)benzoate, these methods unravel the distribution of electrons and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to compute structural parameters. arxiv.orgnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape. System-wide optimization using DFT can have profound effects on the perceived electronic properties and can correct and refine structural data, leading to a highly precise structure suitable for further analysis. nih.govresearchgate.net

The optimization process involves finding the minimum energy conformation on the potential energy surface. nih.gov This stable geometry is crucial for accurately predicting other molecular properties. For instance, the planarity of the benzene (B151609) ring and the orientation of the ethyl ester and pentafluoroethyl groups are determined. The electronic properties derived from DFT, such as the total energy and dipole moment, are also key to understanding the molecule's polarity and stability.

Table 1: Representative Optimized Geometrical Parameters for an Ethyl Benzoate (B1203000) Derivative Note: This table is illustrative of typical parameters obtained for similar structures, as specific data for this compound is not publicly available. The values are based on general findings for related compounds.

Parameter Bond/Angle Value
Bond Lengths (Å) C=O ~ 1.22
C-O (ester) ~ 1.36
C-C (ring) ~ 1.39 - 1.41
**Bond Angles (°) ** O=C-O ~ 125
C-C-C (ring) ~ 120

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

Table 2: Illustrative Frontier Orbital Energies Note: These values are representative examples for fluorinated aromatic compounds and are not specific experimental data for this compound.

Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0
Energy Gap (ΔE) 4.5 to 6.5

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. nih.gov This method examines the delocalization of electrons from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of intramolecular charge transfer.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the dynamic behavior and different spatial arrangements (conformations) of this compound.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹⁹F NMR, is a powerful experimental technique for investigating the conformational dynamics of fluorinated molecules. nih.gov The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. nih.gov In this compound, rotation around the C-C bond connecting the pentafluoroethyl group to the benzene ring leads to different conformational states.

By measuring ¹⁹F NMR spectra at various temperatures, it is possible to observe changes in the signals that correspond to the interconversion between these conformers. At low temperatures, the rotation may be slow enough to observe distinct signals for each fluorine environment, while at higher temperatures, these signals may coalesce into a single averaged peak. Analyzing these temperature-dependent spectral changes allows for the determination of the activation energy (free energy barrier) for the conformational exchange, providing critical data on the molecule's flexibility. nih.gov

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles electronic structure calculations at each time step, allowing the simulation of the molecule's dynamic evolution. aps.orgnih.gov This method provides a realistic picture of the molecule's behavior in different environments, such as in the gas phase or in a solvent.

Mechanistic Elucidation of Synthetic Transformations

Understanding the precise steps through which a molecule is formed is a primary goal of computational chemistry. For this compound, this involves modeling the synthetic reactions, identifying the most likely pathways, and examining the energy landscapes of these transformations.

Transition State Characterization and Reaction Pathway Modeling

Detailed computational studies on the synthesis of this compound are not extensively available in publicly accessible literature. However, the general principles of computational chemistry allow for a theoretical exploration of its formation. The synthesis would likely involve the esterification of 4-(pentafluoroethyl)benzoic acid with ethanol (B145695) or a cross-coupling reaction to introduce the pentafluoroethyl group onto an ethyl benzoate scaffold.

Reaction pathway modeling for such processes would involve:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Energies: Determining the relative energies of these stationary points to map out the reaction's energy profile.

Frequency Calculations: Characterizing the nature of each stationary point. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a hypothetical reaction, such as the palladium-catalyzed pentafluoroethylation of ethyl 4-iodobenzoate, computational chemists would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The transition state for each step would be located, and its geometry and energy would provide crucial information about the reaction kinetics.

Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step

ParameterValueDescription
Reaction StepReductive EliminationThe final step in a cross-coupling cycle, forming the C-C bond.
Imaginary Frequency-350 cm⁻¹Indicates a true transition state for the C-C bond formation.
Activation Energy25 kcal/molThe energy barrier that must be overcome for the reaction to proceed.
Key Bond DistancesPd-C: 2.1 Å, C-C: 2.5 ÅApproximate distances of the forming and breaking bonds at the transition state.

This table is illustrative and based on general principles of computational catalysis, as specific data for this compound is not available.

Computational Assessment of Catalytic Cycles

A computational assessment for a catalytic cycle leading to this compound would involve:

Mapping the Cycle: Proposing a plausible catalytic cycle based on known organometallic chemistry. bris.ac.uk

Free Energy Calculations: Using methods like Density Functional Theory (DFT) to calculate the free energies of all species involved in the cycle.

By understanding these energetic details, catalysts can be computationally designed or modified to improve reaction yields and rates. For instance, modifying the ligands on a metal catalyst can alter the energies of the intermediates and transition states, thereby optimizing the catalytic process. lisaroychemistry.com

Analysis of Intermolecular Interactions

The physical properties and behavior of this compound in condensed phases are dictated by the forces between its molecules. Computational methods are essential for quantifying these weak, non-covalent interactions.

Investigation of Van der Waals Forces, Hydrogen Bonding, and π-π Stacking

The interplay of various intermolecular forces determines how molecules of this compound arrange themselves in a solid or liquid state.

Van der Waals Forces: These are ubiquitous, weak attractions arising from temporary fluctuations in electron density. The large, polarizable pentafluoroethyl group would contribute significantly to the London dispersion forces, a component of van der Waals interactions.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols), weak C-H···O hydrogen bonds could also be formed. Studies on similar molecules like ethyl-4-hydroxy benzoate have explored these types of interactions. materialsciencetech.com

π-π Stacking: The aromatic benzene ring is capable of engaging in π-π stacking interactions. libretexts.org The presence of the electron-withdrawing pentafluoroethyl group and the electron-donating ester group creates a polarized π-system. This can lead to strong, offset-stacked or sandwich-herringbone arrangements, which are often more favorable than face-to-face stacking due to reduced electrostatic repulsion. libretexts.orgresearchgate.net The interaction between the electron-rich π-system of one ring and the electropositive regions of another can be a key factor in the crystal packing. nih.govrsc.orgcomporgchem.com

Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into its fundamental components: electrostatics, exchange-repulsion, induction, and dispersion. This provides a quantitative understanding of the nature of the intermolecular forces at play.

Table 2: Estimated Contribution of Intermolecular Forces to Dimerization Energy

Interaction TypeEstimated Energy (kcal/mol)Key Molecular Features Involved
Dispersion-5.0 to -8.0Pentafluoroethyl group, aromatic ring
Electrostatics (π-π)-2.0 to -4.0Polarized aromatic ring
Hydrogen Bonding (C-H···O)-0.5 to -1.5Ester group oxygens, aromatic C-H

Applications of Ethyl 4 Pentafluoroethyl Benzoate As a Chemical Building Block

Utilization in the Synthesis of Complex Fluorinated Organic Molecules

The primary application of ethyl 4-(pentafluoroethyl)benzoate lies in its use as a starting material for the synthesis of complex fluorinated organic molecules, particularly those with applications in materials science. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, while the pentafluoroethylphenyl moiety imparts desirable properties to the target molecules.

A significant area of application is in the synthesis of novel liquid crystals. While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthesis of structurally similar fluorinated liquid crystals provides a strong indication of its potential. For instance, related compounds such as 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates have been synthesized and shown to exhibit enantiotropic liquid crystalline phases, including smectic A and nematic phases. rsc.org The general structure of these molecules often consists of a rigid core, flexible terminal chains, and polar groups, all of which can be influenced by the incorporation of the pentafluoroethyl group.

The synthesis of such liquid crystals often involves multi-step reactions where a benzoate (B1203000) derivative is a key intermediate. For example, the synthesis of a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, which exhibit liquid crystalline properties, highlights the utility of benzoate structures in creating mesogenic molecules. researchgate.net It can be inferred that this compound would be a valuable precursor for similar multi-component liquid crystal systems, where the pentafluoroethyl group would contribute to the desired mesomorphic and electro-optical properties.

Related Liquid Crystal Compound Mesophase(s) Observed Key Structural Features
4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoatesSmectic A, NematicTetrafluorinated phenyl ring, ester linkages, terminal alkoxy chains
Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoatesSmectic, NematicAzobenzene core, terminal alkoxy chains, ethyl benzoate moiety

This table showcases examples of liquid crystals with structural similarities to derivatives of this compound, illustrating the types of complex molecules that can be synthesized.

Incorporation into Advanced Materials for Enhanced Performance

The introduction of fluorine atoms into organic materials can lead to significant improvements in their performance characteristics, such as enhanced thermal stability, chemical resistance, and specific electronic properties. This compound serves as a building block for the creation of such advanced materials.

Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel fluorine-containing polymers. After conversion of the ethyl ester to a polymerizable group (e.g., a vinyl or acrylic group), the resulting monomer could be polymerized to yield polymers with pendant pentafluoroethylphenyl groups.

These pendant groups would be expected to impart several beneficial properties to the polymer:

Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.

Low Surface Energy: The presence of the fluorinated group would lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties.

Modified Refractive Index: Fluorinated polymers often have a lower refractive index compared to their non-fluorinated counterparts.

Fluorinated compounds play a crucial role in the development of high-performance organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The introduction of fluorine atoms can modulate the energy levels (HOMO/LUMO) of organic semiconductors, which is critical for efficient charge injection and transport.

This compound can be used as a starting material to synthesize more complex molecules for these applications. The electron-withdrawing nature of the pentafluoroethyl group can be utilized to tune the electronic properties of conjugated molecules. For example, it could be incorporated into the structure of hole-transporting or electron-transporting materials, or into the emissive layer of an OLED. The synthesis of aromatic compounds for organic electroluminescent devices often involves the use of fluorinated building blocks to achieve desired performance characteristics like high efficiency and long operational lifetimes. nih.gov

Development of New Fluorinated Reagents and Scaffolds for Chemical Research

Beyond its direct use in materials, this compound can serve as a precursor for the development of new fluorinated reagents and molecular scaffolds for broader chemical research. The 4-(pentafluoroethyl)phenyl group is a valuable moiety that can be introduced into various molecular frameworks to study the effects of fluorine substitution on chemical reactivity and biological activity.

For example, the corresponding carboxylic acid, obtained by hydrolysis of the ester, can be used to synthesize a variety of derivatives, such as amides, acid chlorides, and other esters. These derivatives can then be used in a range of chemical transformations, allowing for the incorporation of the pentafluoroethylphenyl scaffold into diverse molecular architectures. This is particularly relevant in medicinal chemistry, where the introduction of fluorinated groups is a common strategy to enhance the metabolic stability and binding affinity of drug candidates.

Role in the Synthesis of Compounds with Specific Physicochemical Properties

The pentafluoroethyl group (-C2F5) in this compound has a profound impact on the physicochemical properties of the molecules into which it is incorporated. Chemists can leverage these effects to design compounds with tailored characteristics.

The key physicochemical effects of the pentafluoroethyl group include:

High Electronegativity and Electron-Withdrawing Nature: The fluorine atoms are highly electronegative, making the -C2F5 group a strong electron-withdrawing substituent. This influences the electron density of the aromatic ring and the reactivity of the ester group.

Increased Lipophilicity: The introduction of a fluorinated alkyl chain generally increases the lipophilicity of a molecule, which can affect its solubility and transport properties in different media.

Enhanced Metabolic Stability: In the context of medicinal chemistry, the C-F bond is very strong and resistant to metabolic cleavage, which can increase the in vivo half-life of a drug molecule.

Modulation of Intermolecular Interactions: The presence of the fluorinated group can lead to unique intermolecular interactions, such as fluorine-specific hydrogen bonds and dipole-dipole interactions, which can influence the packing of molecules in the solid state and their self-assembly behavior.

Physicochemical Property Influence of the Pentafluoroethyl Group Potential Application
PolarityIncreases local dipole momentsTuning solubility and intermolecular forces in materials
LipophilicityIncreasesEnhancing membrane permeability in bioactive compounds
Thermal StabilityIncreasesDevelopment of high-performance polymers and lubricants
Acidity of Benzoic Acid DerivativeIncreasesModifying reactivity in chemical synthesis

This table summarizes the influence of the pentafluoroethyl group on key physicochemical properties and the potential applications that arise from these effects.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(pentafluoroethyl)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or transition metal-catalyzed coupling reactions. For example, reacting ethyl 4-aminobenzoate with pentafluoroethylating agents (e.g., pentafluoroethyl iodide) under basic conditions. Optimization involves adjusting temperature (e.g., 60°C for N-alkylation in ), solvent polarity, and catalyst systems (e.g., Ag/PPh₃ for thiofluorination in ). Reagent stoichiometry, such as maintaining a 1:4.6 ratio of amine to alkylating agent, minimizes byproducts (e.g., dibutyl derivatives) . Purity is confirmed via thin-layer chromatography (TLC) and spectroscopic methods .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies aromatic protons, ester groups, and pentafluoroethyl substituents. Chemical shifts for fluorine-rich regions (e.g., -CF₂CF₃) appear as distinct multiplets .
  • IR Spectroscopy : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and C-F stretching (~1100-1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight via high-resolution MS (HRMS) or MALDI-TOF, with fragmentation patterns confirming structural integrity .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in fluorinated benzoates?

  • Methodological Answer : SHELXL refines crystal structures by modeling disorder in fluorine atoms (common in pentafluoroethyl groups). For example, used SHELX to resolve crystal structures of ethyl 4-[(dimethylcarbamothioyl)amino]benzoate. Key steps:
  • Use SHELXD for phase determination and SHELXL for least-squares refinement.
  • Apply restraints to fluorine atom positions to handle thermal motion .

Q. What computational strategies predict the reactivity of this compound in polymer matrices?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electron-withdrawing effects of the pentafluoroethyl group on ester hydrolysis rates.
  • Molecular Dynamics (MD) : Simulates diffusion coefficients in resin cements (e.g., as in , where fluorinated amines enhance polymer crosslinking). Compare with experimental data (e.g., degree of conversion via FTIR) .

Q. How to resolve conflicting data on the reactivity of this compound in photoinitiator systems?

  • Methodological Answer : Conflicting reactivity (e.g., amine co-initiator effects in ) is addressed by:
  • Conducting systematic kinetic studies under controlled light intensity and initiator concentrations.
  • Using Arrhenius plots to isolate temperature-dependent effects.
  • Validating results with multiple analytical techniques (e.g., UV-Vis for radical formation, rheometry for polymer properties) .

Q. What strategies enable regioselective introduction of pentafluoroethyl groups into benzoate esters?

  • Methodological Answer :
  • Transition Metal Catalysis : Gold-catalyzed fluoroarylation () or AgSCF₃-mediated thiofluorination () for C-F bond formation.
  • Directing Groups : Utilize meta-directing substituents (e.g., -NH₂) on the benzene ring to guide pentafluoroethylation to the para position .

Q. How to design biological activity assays for this compound derivatives?

  • Methodological Answer :
  • In Vitro Screening : Test antimicrobial activity via MIC assays (e.g., against S. aureus), referencing structurally similar ethyl 4-aminobenzoate derivatives ().
  • Enzyme Inhibition : Evaluate COX-2 or acetylcholinesterase inhibition using fluorometric assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing with non-fluorinated analogs to isolate fluorine effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.